4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride
Overview
Description
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. For example, 3-chloromethylpyridine can react with piperidine to form the desired piperidin-3-ylmethyl group.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine core with a suitable thiol reagent under basic conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride
- 4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
- 4-Methyl-2-((piperidin-3-ylmethyl)thio)quinazoline hydrochloride
Uniqueness
4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidin-3-ylmethylthio group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-methyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S.ClH/c1-9-4-6-13-11(14-9)15-8-10-3-2-5-12-7-10;/h4,6,10,12H,2-3,5,7-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYXGTFJDSXEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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